rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

Catalog No.
S14030902
CAS No.
M.F
C14H26BrNO2
M. Wt
320.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl...

Product Name

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans

IUPAC Name

tert-butyl N-[[4-(bromomethyl)cyclohexyl]methyl]-N-methylcarbamate

Molecular Formula

C14H26BrNO2

Molecular Weight

320.27 g/mol

InChI

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10H2,1-4H3

InChI Key

LPDAGXAQDQFSRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CBr

Rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans is a complex organic compound with the molecular formula C12H22BrN2O2C_{12}H_{22}BrN_{2}O_{2}. It features a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. The compound is notable for its unique stereochemistry, particularly the (1R,4R) configuration of the cyclohexyl moiety, which contributes to its biological and chemical properties. The presence of the bromomethyl group enhances its reactivity, making it an interesting target for synthetic and medicinal chemistry applications.

  • Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
  • Reduction Reactions: The compound can be reduced to convert the bromomethyl group into a methyl group.
  • Oxidation Reactions: Oxidation can lead to the formation of different functional groups such as alcohols or ketones.

These reactions allow for modifications of the compound's structure and functionality, facilitating its use in further synthetic applications.

The biological activity of rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans has been investigated in various contexts. Research indicates potential interactions with enzymes and receptors, suggesting its utility in pharmacological studies. The compound's ability to form covalent bonds with nucleophilic sites on proteins may lead to inhibition or modulation of their activity, affecting various cellular processes.

The synthesis of rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans typically involves several steps:

  • Starting Materials: The synthesis begins with tert-butyl carbamate and N-methylcyclohexylamine.
  • Bromination: The cyclohexyl ring is brominated using a brominating agent such as N-bromosuccinimide under controlled conditions to introduce the bromomethyl group.
  • Carbamate Formation: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a suitable base (e.g., triethylamine) to form the final product.

Rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans has diverse applications across various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
  • Biology: Studied for potential biological activity and interactions with enzymes and receptors.
  • Medicine: Ongoing research explores its potential as a therapeutic agent in drug development.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals .

Interaction studies focus on rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate's binding affinity to biological targets. These studies indicate that the compound can interact with specific proteins and enzymes, leading to significant biological effects. This interaction may elucidate pathways for therapeutic applications or provide insights into its mechanism of action .

Several compounds share structural similarities with rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans. Notable examples include:

Compound NameCAS NumberStructural Features
tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate1222709-30-9Contains similar cyclohexyl and carbamate structures but lacks the N-methyl substitution.
tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate1286263-90-8Features an amino group instead of the bromomethyl group.
rac-tert-butyl N-methyl-N-[3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate2460740-39-8Contains a piperidine ring and is structurally distinct but serves similar applications in medicinal chemistry.

These compounds illustrate variations in substitution patterns and functional groups that influence their reactivity and biological activity. Rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(bromomethyl)cyclohexyl]methyl}carbamate stands out due to its specific bromomethyl substitution and unique stereochemistry, which may confer distinct properties compared to its analogs .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

319.11469 g/mol

Monoisotopic Mass

319.11469 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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